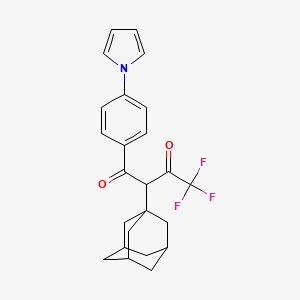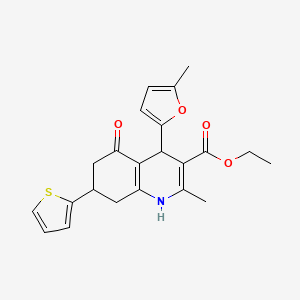
2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE is a complex organic compound that features a unique combination of adamantane, trifluoromethyl, and pyrrole groups
Métodos De Preparación
The synthesis of 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of Adamantane Derivative: The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Pyrrole Derivative: The pyrrole ring is synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the adamantane, trifluoromethyl, and pyrrole derivatives through a series of condensation and substitution reactions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and continuous flow reactors .
Análisis De Reacciones Químicas
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents such as dichloromethane or ethanol .
Aplicaciones Científicas De Investigación
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: Its rigid adamantane core and trifluoromethyl group contribute to high thermal stability and hydrophobicity, making it useful in the development of advanced materials such as polymers and coatings.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent
Mecanismo De Acción
The mechanism of action of 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with viral ion channels, while the trifluoromethyl group can enhance binding affinity to target proteins. The pyrrole ring may participate in hydrogen bonding and π-π interactions with biological molecules. These combined interactions can lead to inhibition of viral replication, modulation of enzyme activity, or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE include:
2-(ADAMANTAN-1-YL)-5-ARYL-1,3,4-OXADIAZOLES: These compounds share the adamantane core and exhibit similar biological activities, particularly in antiviral and anticancer research.
2-(ADAMANTAN-1-YL)-5-ARYLTETRAZOLES: These derivatives also feature the adamantane moiety and are studied for their potential as anti-inflammatory and antimicrobial agents.
1-(4-(1H-PYRROL-1-YL)PHENYL)-1H-PYRROLE DERIVATIVES: These compounds contain the pyrrole ring and are explored for their applications in organic electronics and materials science
Propiedades
Fórmula molecular |
C24H24F3NO2 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-4,4,4-trifluoro-1-(4-pyrrol-1-ylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C24H24F3NO2/c25-24(26,27)22(30)20(23-12-15-9-16(13-23)11-17(10-15)14-23)21(29)18-3-5-19(6-4-18)28-7-1-2-8-28/h1-8,15-17,20H,9-14H2 |
Clave InChI |
RBLRFWJHRWQNQJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=C(C=C4)N5C=CC=C5)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11078968.png)
![3-amino-N-(2,4-dibromophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11078981.png)
![Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate](/img/structure/B11079003.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11079012.png)
![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)
![N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11079032.png)

![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)

![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-{2-[(pentachlorophenyl)amino]ethyl}-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11079057.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
![N-{2-[(2,4-dimethylphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11079061.png)
